Developed by Chia-tai Tianqing Pharmaceutical Co., Ltd. in China, Anlotinib is a first-in-class TKI targeting multiple receptors:
This multi-targeting approach disrupts various signaling pathways involved in tumor growth, angiogenesis (blood vessel formation), and metastasis []. Anlotinib's effectiveness against various solid tumors makes it a promising candidate for cancer therapy [, ].
The exact structure of Anlotinib is not publicly available. However, research suggests it's a small molecule with a unique structure allowing it to bind to multiple receptor targets []. This multi-targeting ability is likely due to specific functional groups within the molecule that interact with the binding pockets of different receptors [].
Anlotinib's anti-tumor activity stems from its ability to inhibit the phosphorylation of tyrosine residues on various receptor proteins [, ]. Tyrosine phosphorylation is a crucial step in activating these signaling pathways, which promote tumor cell proliferation, survival, and migration []. By blocking this phosphorylation, Anlotinib disrupts these pathways, leading to: